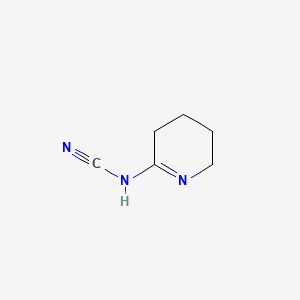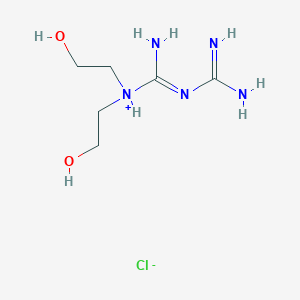
1-Hydroxypiperidine-2,6-dione
Overview
Description
1-Hydroxypiperidine-2,6-dione is a chemical compound with the molecular formula C5H7NO3 . It is a multifaceted compound that serves as an antiviral, antibacterial, and antifungal agent .
Synthesis Analysis
The synthesis of 1-Hydroxypiperidine-2,6-dione has been achieved from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis
The molecular structure of 1-Hydroxypiperidine-2,6-dione consists of five carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms . The molecular weight is 129.11 .Chemical Reactions Analysis
The synthesis of 1-Hydroxypiperidine-2,6-dione involves Michael addition and intramolecular nucleophilic substitution processes . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance .Physical And Chemical Properties Analysis
1-Hydroxypiperidine-2,6-dione has a melting point of 110-111 °C and a predicted boiling point of 270.1±23.0 °C . The predicted density is 1.475±0.06 g/cm3, and the predicted acidity coefficient (pKa) is 7.60±0.10 .Scientific Research Applications
Metabolic Studies
1-Hydroxypiperidine-2,6-dione and its derivatives have been extensively studied in the context of human metabolism. Notably, research has identified various metabolites of aminoglutethimide, which is a drug incorporating a structure similar to 1-hydroxypiperidine-2,6-dione. These metabolites are products of hydroxylation and other biochemical transformations. The metabolites exhibit species-specific differences in their formation and have implications for understanding drug metabolism and pharmacokinetics in humans (Foster et al., 1984).
Synthesis and Characterization
The synthesis and spectroscopic properties of 1-hydroxypiperidine-2,6-dione derivatives have been a focus of research. Studies have explored various methods of synthesis, starting from different chemical precursors. These efforts have contributed to understanding the chemical properties of these compounds and their potential applications in pharmaceutical and biochemical research (Akiyama et al., 1989).
Biochemical Applications
Researchers have explored the use of 1-hydroxypiperidine-2,6-dione derivatives as potential biochemical tools or therapeutic agents. For instance, these compounds have been studied as inhibitors of the cholesterol side-chain cleavage enzyme system and aromatase. This research has implications for the treatment of hormone-dependent diseases, such as certain types of cancer, and offers insights into the biochemical mechanisms of these compounds (Foster et al., 1983).
Potential as Molecular Probes
The derivatives of 1-hydroxypiperidine-2,6-dione have been investigated for their potential as molecular probes. For example, certain compounds in this class have been synthesized as indicators for acid-base titration, demonstrating their utility in analytical chemistry and laboratory diagnostics. These studies highlight the versatility of 1-hydroxypiperidine-2,6-dione derivatives in various scientific applications (Pyrko, 2021).
Mechanism of Action
Future Directions
Piperidine-2,6-diones, including 1-Hydroxypiperidine-2,6-dione, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
1-hydroxypiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFDJMHTJNPQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394540 | |
| Record name | 1-hydroxypiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxypiperidine-2,6-dione | |
CAS RN |
17195-27-6 | |
| Record name | 1-hydroxypiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)
![1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3060880.png)
![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)

![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)






![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)